N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that features an adamantane moiety, an iodine atom, and a pyrazole ring. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. The incorporation of iodine and pyrazole adds to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Industrial Production Methods
Industrial production of N5-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N5-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine
- Memantine
Uniqueness
N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the iodine atom and the pyrazole ring, which confer distinct chemical and biological properties compared to other adamantane derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C15H20IN3O |
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Molecular Weight |
385.24 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20IN3O/c1-19-13(12(16)8-17-19)14(20)18-15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,18,20) |
InChI Key |
SONRGZROUVIXCF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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